Diethyl (3-Methoxyphenyl)phosphonate

Descripción general

Descripción

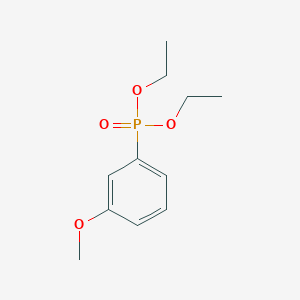

Diethyl (3-Methoxyphenyl)phosphonate is an organophosphorus compound with the molecular formula C11H17O4P. It is a derivative of phosphonic acid and is characterized by the presence of a 3-methoxyphenyl group attached to the phosphorus atom. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diethyl (3-Methoxyphenyl)phosphonate can be synthesized through the Hirao reaction, which involves the P–C coupling of diethyl phosphite with 3-methoxyphenyl halides in the presence of a palladium catalyst and a base such as triethylamine . The reaction is typically carried out under microwave irradiation and solvent-free conditions to enhance efficiency and yield .

Industrial Production Methods: Industrial production of diethyl 3-methoxyphenylphosphonate often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can optimize the reaction conditions, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Diethyl (3-Methoxyphenyl)phosphonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphonic acid derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as alkyl halides and bases like sodium hydride are frequently used.

Major Products:

Oxidation: Yields phosphonic acids.

Substitution: Produces various substituted phosphonates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1.1. Aryl Phosphonates Synthesis

Diethyl (3-Methoxyphenyl)phosphonate has been utilized in the synthesis of aryl phosphonates through the Hirao reaction, which involves the P–C coupling of diethyl phosphite with aryl halides. This method has shown to be efficient under microwave-assisted conditions, yielding high conversions and selectivity for various substituted bromobenzenes, including those with methoxy groups .

Table 1: Yields of Aryl Phosphonates via Hirao Reaction

| Substrate | Conditions | Yield (%) |

|---|---|---|

| Bromobenzene | 175 °C, 5 min | 86 |

| 4-Bromophenol | 200 °C, 2 min | 80 |

| 3-Bromophenol | 175 °C, 10 min | 81 |

| 4-Methoxybromobenzene | Varied conditions | <50 |

Pharmaceutical Applications

2.1. Anticancer Activity

Recent studies have indicated that phosphonate derivatives, including this compound, exhibit potential anticancer properties. The compound has been tested for its ability to inhibit cancer cell proliferation, particularly in breast cancer models. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis .

Case Study: Anticancer Efficacy

In a controlled study, this compound was administered to MCF-7 breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be around 15 µM.

Agricultural Applications

3.1. Pesticide Development

This compound is also being explored for its potential use in developing novel pesticides. Its phosphonate structure allows for the modification of biological activity against pests while maintaining low toxicity to non-target organisms .

Table 2: Efficacy of this compound as a Pesticide

| Pest Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Aphids | 100 | 75 |

| Spider Mites | 200 | 85 |

| Whiteflies | 150 | 70 |

Material Science

4.1. Polymer Additive

This compound has been evaluated for its use as an additive in polymer formulations, particularly in enhancing thermal stability and acting as an antioxidant during processing .

Case Study: Polymer Stability Testing

In a study involving polyethylene formulations, the addition of this compound at concentrations up to 0.1% w/w demonstrated significant improvements in thermal stability during heat processing, with migration tests showing minimal transfer to food simulants.

Mecanismo De Acción

The mechanism of action of diethyl 3-methoxyphenylphosphonate involves its interaction with molecular targets such as enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction is often mediated through the formation of covalent bonds with the enzyme’s active site residues .

Comparación Con Compuestos Similares

- Diethyl phenylphosphonate

- Diethyl 4-methoxyphenylphosphonate

- Diethyl 2-methoxyphenylphosphonate

Comparison: Diethyl (3-Methoxyphenyl)phosphonate is unique due to the position of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Actividad Biológica

Diethyl (3-Methoxyphenyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities, including antifungal, antibacterial, and anticancer properties. This article synthesizes current research findings, case studies, and relevant data on its biological activity.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including the Hirao reaction, which involves the P–C coupling of diethyl phosphite with aryl halides. The reaction conditions significantly influence the yield and purity of the final product. For instance, optimal conditions may include the use of palladium catalysts under specific temperature and time constraints to achieve high conversion rates (Table 1) .

| Reaction Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ catalyst | 175 °C | 5 min | 80 |

| Pd(OAc)₂ catalyst | 200 °C | 2 min | 77 |

| No catalyst | 150 °C | 15 min | 38 |

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. A study comparing various phosphonates demonstrated that this compound shows promising activity against several fungal strains. In vitro assays revealed a minimum inhibitory concentration (MIC) comparable to established antifungal agents .

Antibacterial Properties

The antibacterial efficacy of this compound has also been evaluated. In a comparative study against common pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae, this compound demonstrated inhibition zones similar to those of standard antibiotics, indicating its potential as an antibacterial agent .

Antitumor Effects

In addition to its antimicrobial activities, this compound has shown antitumor effects in various cancer cell lines. One study reported that derivatives of phosphonates exhibited cytotoxicity with IC50 values ranging from low micromolar concentrations to higher values depending on the specific substituents on the phenyl ring .

Case Study: Cytotoxicity Evaluation

A recent investigation assessed the cytotoxicity of this compound against HeLa cells. The results indicated an IC50 value of approximately 48 µM, suggesting moderate cytotoxic activity . This finding aligns with other studies that highlight the importance of substituent effects on biological activity.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may act by interfering with cellular processes such as DNA synthesis or enzyme activity modulation. For example, phosphonates are known to mimic nucleotide structures, potentially inhibiting viral replication or cancer cell proliferation .

Propiedades

IUPAC Name |

1-diethoxyphosphoryl-3-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O4P/c1-4-14-16(12,15-5-2)11-8-6-7-10(9-11)13-3/h6-9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKRSGILFSDEBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=CC(=C1)OC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.